molecular formula C22H20N4O5 B3404130 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-80-9

3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3404130
CAS No.: 1207014-80-9
M. Wt: 420.4
InChI Key: YXRQVNOKSHLGRY-UHFFFAOYSA-N
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Description

3-Allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that exhibits potential pharmaceutical and research applications. The compound is characterized by its complex molecular structure, which combines an oxadiazole ring, a quinazoline core, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves multiple steps, starting from readily available starting materials. A typical synthetic route may include the formation of the quinazoline core, followed by the introduction of the oxadiazole moiety and the subsequent functionalization of the molecule. Reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure.

Industrial production methods: : Industrial production of this compound may leverage scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Key steps may include batch or continuous flow synthesis, purification techniques like crystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions, typically involving the allyl group, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions may target the quinazoline core, resulting in partially or fully reduced products.

  • Substitution: : The presence of various functional groups allows for substitution reactions, which can modify the chemical structure and properties of the compound.

Common reagents and conditions used in these reactions

  • Oxidation: : Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.

  • Substitution: : Nucleophiles or electrophiles depending on the specific substitution site.

Major products formed from these reactions

  • Oxidation products may include epoxides or other oxygenated derivatives.

  • Reduction products can involve partially or fully hydrogenated quinazoline cores.

  • Substitution products vary based on the substituents introduced.

Scientific Research Applications

Chemistry: : The compound can serve as a precursor or intermediate in the synthesis of more complex molecules, contributing to the development of new materials or catalysts.

Biology: : Its structural components may exhibit bioactive properties, making it a candidate for biological assays and studies on cell signaling, enzyme inhibition, or receptor binding.

Medicine: : Potential pharmaceutical applications include its use as a lead compound in drug discovery for targeting specific diseases or conditions, such as cancer or neurological disorders.

Industry: : The compound's unique chemical properties may find applications in the development of specialized materials, sensors, or coatings.

Mechanism of Action

The mechanism of action of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is determined by its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The quinazoline core and oxadiazole ring are likely to play critical roles in binding to these targets, modulating their activity or function through various pathways.

Comparison with Similar Compounds

Similar compounds may include other quinazoline derivatives, oxadiazole-containing molecules, or compounds with analogous structural features. Some notable examples are:

  • Quinazoline-based kinase inhibitors used in cancer therapy.

  • Oxadiazole derivatives with antimicrobial or anti-inflammatory properties.

The uniqueness of 3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

IUPAC Name

1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-4-9-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-31-19)14-10-15(29-2)12-16(11-14)30-3/h4-8,10-12H,1,9,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRQVNOKSHLGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
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3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
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3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-allyl-1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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